molecular formula C8H5BrF3NO2 B1455063 4-Bromo-3-(trifluoromethoxy)benzamide CAS No. 1403330-28-8

4-Bromo-3-(trifluoromethoxy)benzamide

Cat. No.: B1455063
CAS No.: 1403330-28-8
M. Wt: 284.03 g/mol
InChI Key: YTAYAIVHNAZCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C8H5BrF3NO2 and its molecular weight is 284.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-3-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAYAIVHNAZCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-3-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethoxy group attached to a benzamide core. The presence of these substituents is believed to enhance its biological activity through various mechanisms, including increased lipophilicity and altered electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with receptors that regulate cellular processes such as apoptosis and cell cycle progression.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including non-small cell lung cancer (NSCLC) models. The compound's structure allows it to inhibit fibroblast growth factor receptor (FGFR) activity, which is crucial in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains. For example, it has shown potential against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its utility in treating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it may reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in inflammatory diseases .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives. These investigations highlight the following findings:

Study Findings Reference
Study 1Compound showed IC50 values indicating potent inhibition of FGFR1 in NSCLC cells.
Study 2Demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics.
Study 3Exhibited anti-inflammatory properties by reducing TNF-alpha levels in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-(trifluoromethoxy)benzamide
Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.